![molecular formula C10H8F3NO2 B1421051 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one CAS No. 1190198-26-5](/img/structure/B1421051.png)
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
“5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” is an organic compound . It has been used as a reactant for the preparation of pyridylcarbamoylindolines as selective 5HT2C/2B receptor antagonists .
Molecular Structure Analysis
The molecular structure of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” includes a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to an indole ring . The empirical formula is C10H8F3NO .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” include a molecular weight of 215.17 . It is a solid with a melting point of 104-105 °C .Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)indolin-2-one: Scientific Research Applications:
Serotonin Receptor Antagonists
This compound is used as a reactant for the preparation of pyridylcarbamoylindolines , which act as selective serotonin (5HT2C/2B) receptor antagonists . These antagonists have potential therapeutic applications in treating various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson’s disease.
Anti-HIV Research
Indole derivatives, which include compounds like 5-methoxy-6-(trifluoromethyl)indolin-2-one, have been studied for their potential anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been reported, indicating a possible role in HIV treatment strategies .
Anticancer Activity
Indole compounds have been synthesized and investigated for their anticancer activity in vitro on various human cancer cell lines. This includes research on compounds with structural similarities to 5-methoxy-6-(trifluoromethyl)indolin-2-one, exploring their potential as therapeutic agents against cancers .
Plant Hormone Research
Indole derivatives are also significant in plant biology as they relate to indole-3-acetic acid , a plant hormone produced by the degradation of tryptophan in higher plants. The study of these compounds can lead to a better understanding of plant growth and development processes .
Pharmacological Activity
The diverse biological and clinical applications of indole derivatives are well-documented. They include pharmacological activities such as anti-inflammatory, antimicrobial, and neuroprotective effects. Research into these activities can lead to the development of new drugs and treatments .
properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXQIFMMGBUAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200380 | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
1190198-26-5 | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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